Methyl 2,3-didehydroaspidospermidine-3-carboxylate
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Overview
Description
Methyl 2,3-didehydroaspidospermidine-3-carboxylate is a complex organic compound with the molecular formula C21H26N2O2. It is a derivative of aspidospermidine, a type of indole alkaloid. This compound is known for its intricate structure, which includes multiple ring systems and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3-didehydroaspidospermidine-3-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common method involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes in the presence of an acid catalyst to form indoles . The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3-didehydroaspidospermidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). These reactions are typically carried out in acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4). These reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran (THF).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can introduce new functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Methyl 2,3-didehydroaspidospermidine-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 2,3-didehydroaspidospermidine-3-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, influencing various biochemical processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Aspidospermidine: The parent compound from which Methyl 2,3-didehydroaspidospermidine-3-carboxylate is derived. It shares a similar indole alkaloid structure.
Tabersonine: Another indole alkaloid with a structure similar to this compound.
Vincadifformine: A related compound with similar biological activities and applications.
Uniqueness
This compound is unique due to its specific structural features, such as the presence of multiple ring systems and functional groups. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C21H26N2O2 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
methyl 12-ethyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9-tetraene-10-carboxylate |
InChI |
InChI=1S/C21H26N2O2/c1-3-20-9-6-11-23-12-10-21(19(20)23)15-7-4-5-8-16(15)22-17(21)14(13-20)18(24)25-2/h4-5,7-8,19,22H,3,6,9-13H2,1-2H3 |
InChI Key |
GIGFIWJRTMBSRP-UHFFFAOYSA-N |
Canonical SMILES |
CCC12CCCN3C1C4(CC3)C5=CC=CC=C5NC4=C(C2)C(=O)OC |
Origin of Product |
United States |
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